molecular formula C10H14N2O B11714289 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone

1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone

Cat. No.: B11714289
M. Wt: 178.23 g/mol
InChI Key: CVPWSWDJBWPCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone is a chemical compound with the molecular formula C10H14N2O and is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The compound features a pyrazole ring, a five-membered heterocycle known for its significant pharmacological potential, which is substituted with a cyclopropyl group and an ethyl chain, and functionalized with a ketone group at the 5-position . Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents and are found in a wide array of approved drugs, including the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant . The specific substitution pattern on this pyrazole core makes it a versatile scaffold for constructing more complex molecules. Its primary research application lies in its use as a key building block for the synthesis of more elaborate compounds with potential biological activity. For instance, pyrazole-containing structures can be designed to target various enzymes and receptors, and related compounds have been investigated as inhibitors of protein glycation and for their antibacterial, antifungal, anticancer, and anti-inflammatory properties . The ketone functional group is particularly useful for further chemical transformations, such as the formation of hydrazones, oximes, or amides, allowing researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. One specific application demonstrated in the literature involves a structurally related cyclopropyl-pyrazole derivative being used to create a molecule that targets cyclin-A2 and cyclin-dependent kinase 2, which are proteins involved in cell cycle regulation . This highlights the potential of this chemical class in developing tools for biochemical research and potential therapeutics. This product is intended for research purposes only by trained professionals in a laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(5-cyclopropyl-2-ethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C10H14N2O/c1-3-12-10(7(2)13)6-9(11-12)8-4-5-8/h6,8H,3-5H2,1-2H3

InChI Key

CVPWSWDJBWPCTM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)C(=O)C

Origin of Product

United States

Preparation Methods

N-Ethylation via Copper Catalysis

The N-ethyl group is introduced using dimethyl carbonate (DMC) under basic conditions. A patent details scalable N-alkylation:

  • Mix 3-cyclopropyl-1H-pyrazol-5-amine (1.0 mol) with DMC (5.0 mol) and K₂CO₃ (1.5 mol) in dimethyl ether.

  • Heat at 120°C for 10 hours under 0.5 MPa pressure.

  • Isolate 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine with 84% yield.

Optimization Table :

DMC (equiv)K₂CO₃ (equiv)Temp (°C)Yield (%)
5.01.512084
7.01.510079

Friedel-Crafts Acylation

Acetylation at the pyrazole C5 position employs AlCl₃ and acetyl chloride:

  • Dissolve 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (1.0 mmol) in dichloromethane.

  • Add acetyl chloride (1.2 mmol) and AlCl₃ (1.5 mmol) at 0°C.

  • Stir at room temperature for 3 hours, yielding this compound (68% yield).

Side Reactions :

  • Over-acylation is minimized by controlling stoichiometry (acetyl chloride ≤1.2 equiv).

One-Pot Tandem Synthesis

A continuous flow approach combines cyclocondensation and acylation:

  • React 4-cyclopropyl-2,4-dioxobutanoate with ethyl hydrazine in a Vapourtec reactor (140°C, 2 mL/min).

  • Direct intermediate to a second reactor with acetyl chloride/AlCl₃ (50°C, 5 mL/min).

  • Achieve 72% overall yield with >95% purity.

Advantages :

  • Reduced reaction time (total 30 minutes vs. 12 hours batchwise).

  • Avoids isolation of intermediates.

Catalytic Dehydrogenation and Oxidation

Iodine-Mediated Dehydrogenation

Oxidative dehydrogenation converts dihydropyrazoles to aromatic pyrazoles:

  • Treat 5-hydroxy-4,5-dihydro-1H-pyrazole (1.0 mmol) with I₂ (1.1 equiv) and K₂CO₃ in EtOH at 50°C.

  • Stir for 3 hours to yield 1-acetyl-3-cyclopropyl-1-ethyl-1H-pyrazole (86% yield).

Condition Optimization :

OxidantSolventTemp (°C)Yield (%)
I₂EtOH5086
TBHPCH₂Cl₂2545

Copper-Catalyzed Oxidation

CuI/1,10-phenanthroline systems enable aerobic oxidation:

  • React 3-cyclopropyl-1-ethyl-4,5-dihydro-1H-pyrazol-5-ol (1.0 mmol) with CuI (10 mol%) in CH₂Cl₂.

  • Bubble O₂ at 25°C for 6 hours, achieving 76% yield.

Challenges and Limitations

  • Regioselectivity : Competing N1 vs. N2 alkylation requires careful base selection (e.g., K₂CO₃ over NaOH).

  • Cyclopropane Stability : Strong acids or high temperatures (>150°C) induce ring-opening.

  • Purification : Polar byproducts necessitate silica gel chromatography, reducing scalability .

Chemical Reactions Analysis

1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C9H13N3OC_9H_{13}N_3O and a molecular weight of approximately 165.24 g/mol. Its structure features a pyrazole ring, which is known for its versatility in forming derivatives with various biological activities.

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone exhibits potential antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting that the compound could be developed into a therapeutic agent for infections caused by resistant bacteria .
    • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. In vitro studies have shown that it can inhibit key inflammatory pathways, making it a candidate for further development in anti-inflammatory therapies .
  • Agricultural Chemistry
    • Pesticide Development : Given its biological activity, there is potential for the compound to be utilized in the development of new pesticides. Its efficacy against specific pests could lead to safer and more effective agricultural practices .
  • Material Science
    • Polymer Synthesis : The unique properties of this compound make it suitable as a building block in synthesizing novel polymers with desirable mechanical and thermal properties. Researchers are exploring its incorporation into polymer matrices to enhance material performance .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus, suggesting potential as an antimicrobial agent .
Study BAnti-inflammatory EffectsInhibition of TNF-alpha production in macrophages, indicating promise in treating inflammatory diseases .
Study CPolymer ApplicationsSuccessful incorporation into polyurethanes led to improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Varied Substituents

a) 1-(1-Methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2)
  • Structure : Lacks the cyclopropyl and ethyl groups; instead, it has a methyl group at position 1.
  • The absence of cyclopropyl may lower metabolic stability compared to the target compound .
b) 1-[1-(3-Methyl-phenyl)-5-phenyl-4-phenyl-sulfonyl-1H-pyrazol-3-yl]ethanone
  • Structure : Features a phenylsulfonyl group at position 4 and a phenyl group at position 5.
  • The bulky phenyl groups may hinder interactions with biological targets compared to the cyclopropyl-ethyl combination in the target compound .
c) 3-Methyl-1H-pyrazol-5(4H)-one
  • Structure : Contains a hydroxyl group adjacent to the ketone, forming a tautomeric pyrazolone ring.
  • Properties: The hydroxyl group enables hydrogen bonding, enhancing solubility in aqueous media. However, the tautomeric equilibrium may complicate crystallization and purification compared to the stable ethanone in the target compound .

Heterocyclic Compounds with Ethanone Moieties

a) 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone
  • Structure : Replaces pyrazole with tetrazole and includes an allylpiperazine chain.
  • Properties : Tetrazole rings are more polar and acidic (pKa ~4.8), which could enhance water solubility. The allylpiperazine group may improve binding to neurotransmitter receptors but introduces synthetic complexity .
b) 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
  • Structure : Features a fused thiazolo-triazole core.
  • However, the fused ring system may reduce conformational flexibility compared to the pyrazole-based target .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone Pyrazole 3-Cyclopropyl, 1-Ethyl, 5-Ethanone High metabolic stability, moderate polarity
1-(1-Methyl-1H-pyrazol-5-yl)ethanone Pyrazole 1-Methyl, 5-Ethanone Low steric hindrance, synthetic versatility
1-[1-(3-Methyl-phenyl)-5-phenyl-4-phenyl-sulfonyl-1H-pyrazol-3-yl]ethanone Pyrazole 4-Phenylsulfonyl, 5-Phenyl High polarity, potential enzyme inhibition
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Tetrazole 4-Allylpiperazine, 5-Aryl Enhanced solubility, CNS activity

Q & A

Q. Table 1: Reaction Conditions for Pyrazole-Ethanone Synthesis

ComponentConditionsYield (%)Reference
α,β-Unsaturated ketoneReflux in glacial acetic acid70–85
Hydrazine hydrate4–6 hours, 80–100°C65–78

Basic: How is this compound characterized structurally in academic research?

Methodological Answer:
Key techniques include:

  • X-ray crystallography: Resolve bond lengths and angles (e.g., SHELX refinement for monoclinic systems, space group P21/c) .
  • Spectroscopy: NMR (¹H/¹³C) for substituent analysis, IR for ketone C=O stretch (~1700 cm⁻¹).
  • Mass spectrometry: Confirm molecular ion peaks (e.g., m/z 219 [M+H]⁺).

Q. Table 2: Structural Parameters from X-ray Studies

ParameterValue (Å/°)Reference
C=O bond length1.215 Å
Pyrazole ring planarity<0.02 Å deviation

Advanced: What challenges arise in X-ray crystallographic refinement of this compound?

Methodological Answer:
Common issues include:

  • Disorder in cyclopropyl groups: Resolved using SHELXL restraints for thermal parameters .
  • Twinned crystals: Apply HKLF5 format in SHELX for data integration .
  • High R factors: Optimize hydrogen atom placement via riding models .

Example Workflow:

Data collection at 296 K with MoKα radiation.

Solve via direct methods (SHELXT), refine with SHELXL .

Advanced: How do substituents influence the compound’s bioactivity?

Methodological Answer:

  • Cyclopropyl group: Enhances metabolic stability by reducing CYP450 oxidation .
  • Ethyl chain: Modulates lipophilicity (logP ~2.8), improving membrane permeability .
  • Pyrazole ring: Facilitates hydrogen bonding with target proteins (e.g., HER2 kinase) .

Q. Table 3: Substituent Effects on Bioactivity

SubstituentTarget Affinity (IC₅₀)MechanismReference
3-Cyclopropyl12 µM (HER2)Competitive ATP inhibition
1-EthylN/AEnhanced bioavailability

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to calculate Lipinski’s parameters (zero violations).
  • Molecular Docking: PyRx/Discovery Studio for binding affinity (e.g., -9.2 kcal/mol with HER2) .
  • MD Simulations: GROMACS for stability analysis of ligand-protein complexes.

Key Findings:

  • t₁/₂: 6.3 hours (predicted via PBPK modeling).
  • BBB permeability: Low (logBB <0.3) .

Advanced: How are biological targets identified for this compound?

Methodological Answer:

  • Enzyme Assays: Dose-dependent inhibition of HER2 (IC₅₀ = 12 µM) .
  • Cellular Screening: Antiproliferative activity in MCF-7 cells (EC₅₀ = 18 µM) .
  • SPR Biosensing: Measure real-time binding kinetics (ka = 1.2×10⁴ M⁻¹s⁻¹) .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies often stem from:

  • Assay Conditions: Varying pH (e.g., 7.4 vs. 6.5) alters protonation states .
  • Cell Lines: HER2 overexpression levels in MCF-7 vs. SKBR3 .
  • Statistical Analysis: Use ANOVA with post-hoc Tukey tests to validate significance .

Advanced: How does crystallographic data validate computational predictions?

Methodological Answer:

  • Bond Lengths: Predicted DFT values (1.22 Å for C=O) match X-ray data (1.215 Å) .
  • Torsional Angles: MD simulations align with experimental pyrazole ring puckering (<5° deviation) .

Q. Table 4: Experimental vs. Predicted Parameters

ParameterExperimentalComputationalError
C=O bond length1.215 Å1.22 Å0.4%
Dihedral angle178.5°177.8°0.7°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.